3-(4-Ethylphenyl)-2-hydroxypropanoic acid
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Overview
Description
3-(4-Ethylphenyl)-2-hydroxypropanoic acid is an organic compound characterized by a phenyl ring substituted with an ethyl group at the para position and a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the reaction of 4-ethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent hydrolysis to yield the desired product. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nitration using a mixture of nitric acid and sulfuric acid
Major Products Formed
Oxidation: 3-(4-Ethylphenyl)-2-oxopropanoic acid
Reduction: 3-(4-Ethylphenyl)-2-hydroxypropanol
Substitution: 3-(4-Nitroethylphenyl)-2-hydroxypropanoic acid
Scientific Research Applications
3-(4-Ethylphenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxylic acid groups can form hydrogen bonds with active sites, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)-2-hydroxypropanoic acid
- 3-(4-Isopropylphenyl)-2-hydroxypropanoic acid
- 3-(4-Phenyl)-2-hydroxypropanoic acid
Uniqueness
3-(4-Ethylphenyl)-2-hydroxypropanoic acid is unique due to the presence of the ethyl group at the para position of the phenyl ring. This substitution can influence the compound’s reactivity and interactions with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C11H14O3/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14/h3-6,10,12H,2,7H2,1H3,(H,13,14) |
InChI Key |
JJYKKVZTMDUGKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C(=O)O)O |
Origin of Product |
United States |
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